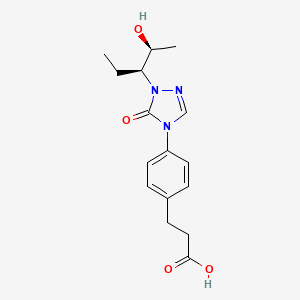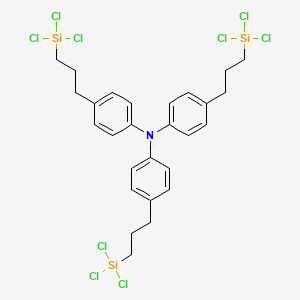
Isobutylaluminoxane
概要
説明
Isobutylaluminoxane is an organometallic compound with the molecular formula C₄H₁₂Al₂O. It is a type of aluminoxane, which are compounds containing aluminum-oxygen bonds. This compound is primarily used as a co-catalyst in the Ziegler-Natta polymerization of olefins, a process crucial for producing polyolefins like polyethylene and polypropylene.
準備方法
Synthetic Routes and Reaction Conditions: Isobutylaluminoxane is typically synthesized through the reaction of triisobutylaluminum with oxygen. The reaction is conducted under controlled conditions to ensure the formation of the desired aluminoxane structure.
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using continuous processes that involve the controlled addition of oxygen to triisobutylaluminum in a solvent medium. The production process is optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: Isobutylaluminoxane primarily undergoes reactions related to its role as a co-catalyst in polymerization processes. It is involved in the polymerization of olefins, where it activates the catalyst system.
Common Reagents and Conditions: The common reagents used in reactions involving this compound include olefins (such as ethylene and propylene) and transition metal catalysts (like titanium-based catalysts). The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures.
Major Products Formed: The major products formed from these reactions are polyolefins, including polyethylene and polypropylene, which are widely used in various industries for manufacturing plastic products.
科学的研究の応用
Isobutylaluminoxane has several scientific research applications, including:
Chemistry: It is extensively used in the field of polymer chemistry for the production of polyolefins.
Biology: Research is ongoing to explore its potential use in biological systems, although its primary applications are industrial.
Medicine: There is limited application in medicine, but its role in producing medical-grade plastics is significant.
Industry: Its main application is in the chemical industry for the production of polyolefins, which are essential materials in various manufacturing processes.
作用機序
The mechanism by which isobutylaluminoxane exerts its effects involves the activation of the transition metal catalyst in the Ziegler-Natta polymerization process. It forms a complex with the metal catalyst, which then facilitates the polymerization of olefins. The molecular targets and pathways involved are primarily related to the activation and stabilization of the catalyst system.
類似化合物との比較
Triethylaluminum
Triisobutylaluminum
Ethylaluminoxane
Isobutylaluminoxane stands out due to its specific structure and effectiveness in the polymerization process, making it a preferred choice in industrial applications.
特性
InChI |
InChI=1S/C4H9.2Al.O/c1-4(2)3;;;/h4H,1H2,2-3H3;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFQIFDACWBNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al]O[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Al2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220326-29-4 | |
| Record name | Aluminoxanes, iso-Bu, branched, cyclic and linear | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminoxanes, iso-Bu, branched, cyclic and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)
![tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516367.png)

![Benzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B1516373.png)



![(5-Cyano-8-cyclopropyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl) trifluoromethanesulfonate](/img/structure/B1516397.png)






